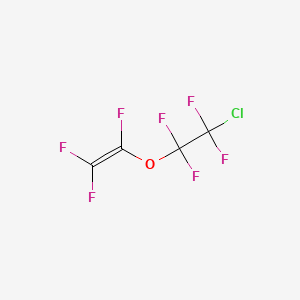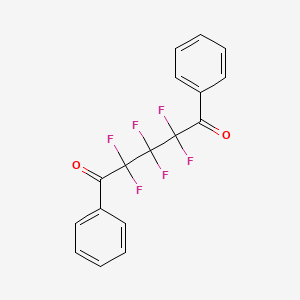
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a hexafluorinated pentane backbone with phenyl groups attached at the 1 and 5 positions, making it a highly fluorinated diketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione typically involves the reaction of hexafluoropentane derivatives with phenyl-containing reagents under controlled conditions. One common method includes the reaction of hexafluoroacetylacetone with phenylmagnesium bromide, followed by oxidation to form the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. These interactions can affect various biochemical pathways and molecular processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: A related compound with similar fluorinated properties but different structural features.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated compound with a different functional group arrangement.
Uniqueness
1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is unique due to its combination of phenyl and hexafluorinated groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
2525-83-9 |
|---|---|
Fórmula molecular |
C17H10F6O2 |
Peso molecular |
360.25 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexafluoro-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H10F6O2/c18-15(19,13(24)11-7-3-1-4-8-11)17(22,23)16(20,21)14(25)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
CGVZHKUUFCLZHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



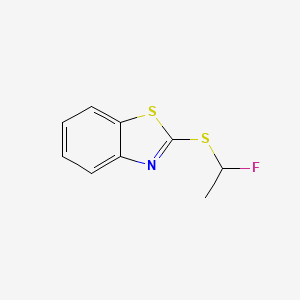
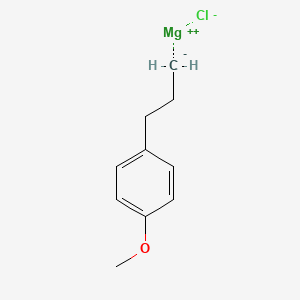

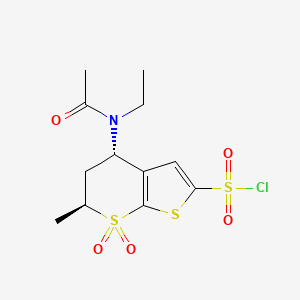


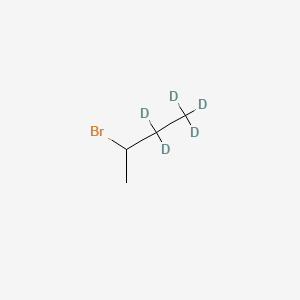
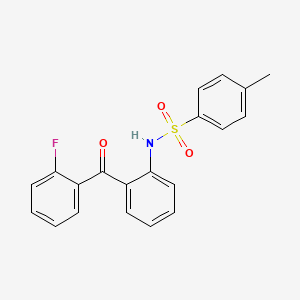
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)

